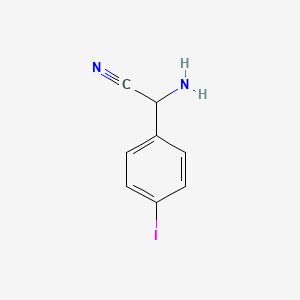
2-Amino-2-(4-iodophenyl)acetonitrile
Cat. No. B8458786
M. Wt: 258.06 g/mol
InChI Key: OWOWWGZZBXAPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09422240B2
Procedure details


To a solution of 4-iodobenzaldehyde (10.4 g) in methanol (36 mL), tetraisopropyl orthotitanate (50.0 mL) and a solution (50 mL) of 8 mol/L ammonia in methanol were added and the mixture was stirred at room temperature for 3.5 hours. Trimethylsilyl cyanide (5.89 mL) was slowly added to the mixture, which was then stirred at the same temperature for 14 hours. Iced water was added to the reaction mixture, which was then filtered through Celite (registered trademark). The filtrate was concentrated under reduced pressure and the resulting residue was extracted with ethyl acetate. The combined organic layers were washed with water and dried over anhydrous magnesium sulfate. The desiccant was removed by filtration and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=99:1-25:75) to give amino(4-iodophenyl)acetonitrile as a pale yellow solid (5.05 g).







Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[NH3:10].C[Si]([C:15]#[N:16])(C)C.O>CO.CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]>[NH2:10][CH:6]([C:5]1[CH:8]=[CH:9][C:2]([I:1])=[CH:3][CH:4]=1)[C:15]#[N:16] |f:5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.4 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
5.89 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 3.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
was then stirred at the same temperature for 14 hours
|
|
Duration
|
14 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered through Celite (registered trademark)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting residue was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The desiccant was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=99:1-25:75)
|
Outcomes


Product
Details
Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(C#N)C1=CC=C(C=C1)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.05 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
